molecular formula C18H21N5O4 B14906881 1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide

1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide

Cat. No.: B14906881
M. Wt: 371.4 g/mol
InChI Key: YFFGFGVYGVEXRC-UHFFFAOYSA-N
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Description

1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide is a complex organic compound that features a quinazolinone core, a piperidine ring, and a glycyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acetylation: The quinazolinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Glycyl Linker Addition: The acetylated quinazolinone is reacted with glycine or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the glycyl linker.

    Piperidine Ring Introduction: Finally, the glycyl intermediate is coupled with piperidine-4-carboxylic acid using similar coupling agents to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the quinazolinone or piperidine rings.

    Reduction: Reduced forms of the carbonyl groups in the quinazolinone core.

    Substitution: Substituted derivatives with various functional groups attached to the piperidine or quinazolinone rings.

Scientific Research Applications

1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings but different functional groups attached.

Uniqueness

1-((2-(4-Oxoquinazolin-3(4H)-yl)acetyl)glycyl)piperidine-4-carboxamide is unique due to its combination of a quinazolinone core, a glycyl linker, and a piperidine ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

1-[2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H21N5O4/c19-17(26)12-5-7-22(8-6-12)16(25)9-20-15(24)10-23-11-21-14-4-2-1-3-13(14)18(23)27/h1-4,11-12H,5-10H2,(H2,19,26)(H,20,24)

InChI Key

YFFGFGVYGVEXRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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